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Compound of Interest

Compound Name: Pergolide sulfoxide-d7

Cat. No.: B12364857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated
Pergolide sulfoxide, a molecule of significant interest for its potential applications in
pharmacokinetic and metabolic studies. Pergolide, an ergoline-based dopamine receptor
agonist, and its active metabolite, Pergolide sulfoxide, are potent therapeutic agents. The
introduction of deuterium at specific molecular positions can offer valuable insights into their
metabolic pathways and enhance their pharmacokinetic profiles.

This document details the synthetic pathways for Pergolide, its subsequent oxidation to
Pergolide sulfoxide, and a proposed method for the introduction of a deuterium label onto the
N-propyl group. It includes detailed experimental protocols, structured data tables for easy
comparison of key parameters, and visualizations of the synthetic workflow and relevant
signaling pathways.

Synthetic Pathways

The synthesis of deuterated Pergolide sulfoxide can be conceptualized as a three-stage
process:

o Synthesis of the Pergolide backbone: This is typically achieved starting from 9,10-
dihydrolysergic acid.
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e Introduction of the deuterated N-propyl group: This step involves the N-alkylation of a
demethylated precursor with a deuterated propyl halide.

o Oxidation of the thioether to a sulfoxide: The final step involves the selective oxidation of the
methylthio group.

Experimental Workflow

The overall workflow for the synthesis of deuterated Pergolide sulfoxide is depicted below.
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Caption: Synthetic workflow for deuterated Pergolide sulfoxide.
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Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of
deuterated Pergolide sulfoxide.

Synthesis of Pergolide from 9,10-Dihydrolysergic Acid

This procedure is adapted from established industrial synthesis routes.
o Step 1: Formation of D-6-methyl-6-n-propyl-8B-propyloxycarbonyl-6-ergolinium iodide.

o In a round-bottom flask under a nitrogen atmosphere, suspend 9,10-dihydrolysergic acid
(1 equivalent) in N-methylpyrrolidone.

o Add sodium bicarbonate (3 equivalents) and n-propyl iodide (5.2 equivalents).

o Heat the mixture to 80°C for approximately 10 hours, monitoring the reaction by HPLC
until the starting material is consumed.[1]

e Step 2: Reduction to D-6-methyl-6-n-propyl-83-hydroxymethyl-6-ergolinium iodide.

o Cool the reaction mixture and add a reducing agent such as sodium borohydride in the
presence of alkaline-earth ions (e.g., calcium or magnesium).

o Maintain the reaction at 40-50°C until the conversion is complete.
o Step 3: Demethylation to D-6-n-propyl-83-hydroxymethylergoline.

o This step can be achieved through various demethylation procedures known for ergoline
alkaloids.

o Step 4: Mesylation and Thiolation to Pergolide.

o React the resulting D-6-n-propyl-8(3-hydroxymethylergoline with methanesulfony! chloride
to form the mesylate.

o Subsequent reaction with sodium thiomethoxide yields Pergolide. The crude product can
be purified by crystallization.[1]
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Proposed Synthesis of Deuterated (d7) Pergolide

This proposed synthesis adapts the known synthesis of Pergolide by introducing a deuterated
alkylating agent.

o Step 1: N-propylation of a suitable ergoline precursor.

o Start with a demethylated Pergolide precursor, such as D-6-H-8[3-
methylmercaptomethylergoline (Norpergolide).

o In an appropriate solvent, react the precursor with propyl-d7-iodide in the presence of a
base to facilitate N-alkylation.

o Step 2: Purification.

o The resulting deuterated Pergolide can be purified using standard chromatographic
techniques.

Proposed Synthesis of Deuterated Pergolide Sulfoxide

This protocol is based on general methods for the selective oxidation of thioethers.
o Step 1: Oxidation of Deuterated Pergolide.
o Dissolve deuterated Pergolide (1 equivalent) in a suitable solvent such as ethanol.

o At a controlled temperature (e.g., 30°C), slowly add a solution of 30% hydrogen peroxide
(1.1 equivalents). A catalyst, such as a phosphomolybdate hybrid, can be used to improve
selectivity and reaction rate.

o Monitor the reaction by TLC.
e Step 2: Work-up and Purification.
o Upon completion, the catalyst can be removed by filtration.

o The product can be isolated by extraction and purified by chromatography or
crystallization to yield deuterated Pergolide sulfoxide.
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Data Presentation

The following tables summarize the key chemical and physical properties of the compounds

involved in the synthesis.

Molecular Weight (

Compound Molecular Formula CAS Number
g/mol )

Pergolide C19H26N2S 314.49 66104-22-1

Pergolide Mesylate C20H30N203S:2 410.60 66104-23-2

Pergolide Sulfoxide C19H26N20S 330.49 72822-01-6

Pergolide-d7 Mesylate  C20H23D7N203S:2 417.64 Not Available

Table 1: Physicochemical Properties of Pergolide and its Derivatives.

Reaction Step Starting Material Product

Typical Yield (%)

9,10-Dihydrolysergic

Synthesis of Pergolide Acid Pergolide Mesylate ~74% (overall)[1][2][3]
ci
Deuteration ) ) ]
Norpergolide Deuterated Pergolide 80-95% (estimated)
(Proposed)

I . Deuterated Pergolide
Oxidation (Proposed) Deuterated Pergolide )
Sulfoxide

>90% (estimated)

Table 2: Expected Yields for the Synthetic Steps.
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Compound 'H NMR (ppm)

Mass Spectrum

13C NMR (ppm) (miz)

) Characteristic ergoline
Pergolide .
and N-propyl signals

Characteristic ergoline
) [M+H]* at 315.18
and N-propyl signals

Signals will show
Pergolide Sulfoxide shifts due to the

sulfoxide group

Signals will show
shifts due to the [M+H]* at 331.18

sulfoxide group

Deuterated Pergolide Absence of signals for

Sulfoxide the N-propyl protons

Characteristic shifts
for deuterated [M+H]* at 338.22

carbons

Table 3: Spectroscopic Data for Pergolide and its Sulfoxide Derivative (Predicted for

Deuterated Analog).

Signaling Pathways

Pergolide and its metabolite, Pergolide sulfoxide, are potent agonists at both dopamine D1 and

D2 receptors. These receptors are G-protein coupled receptors (GPCRSs) that play crucial roles

in neurotransmission.

Dopamine D1 Receptor Signaling

Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic AMP (CAMP). cAMP then activates Protein Kinase

A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability

and gene expression.
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Caption: Dopamine D1 receptor signaling pathway.
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Dopamine D2 Receptor Signhaling

Activation of D2 receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, resulting
in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and modulation of
ion channel activity, typically resulting in an inhibitory effect on neuronal function.
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Caption: Dopamine D2 receptor signaling pathway.

This guide provides a foundational understanding for the synthesis and study of deuterated
Pergolide sulfoxide. The proposed synthetic routes offer a starting point for researchers to
produce this valuable molecule for further investigation into its pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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